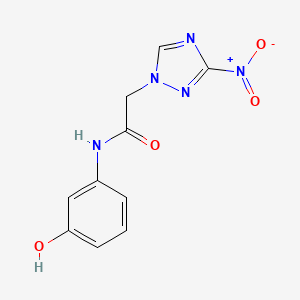![molecular formula C16H14F3NO3 B5699761 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMA, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the family of amides and is used as a tool in various research applications.
作用機序
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide modulates the activity of ion channels by binding to specific sites on the channel protein. It has been shown to act as a positive allosteric modulator of TRPM8, enhancing the activity of the channel in response to cold temperatures. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of ASIC3, reducing the sensitivity of the channel to acidic pH.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a pain reliever. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to modulate the activity of other ion channels, such as Nav1.7, which is involved in the transmission of pain signals.
実験室実験の利点と制限
One of the advantages of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is its high potency and selectivity for ion channels. This makes it a useful tool for studying the function of specific ion channels in vitro and in vivo. However, 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
将来の方向性
There are several future directions for research involving 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide analogs with improved potency and selectivity for ion channels. Another area of interest is the use of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in the development of new pain relievers. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide may also have potential as a therapeutic agent for other conditions, such as inflammatory disorders and cancer. Further research is needed to fully explore the potential of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in these and other areas.
合成法
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction between 2-methoxyphenol and 4-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction takes place in an organic solvent and requires careful handling due to the hazardous nature of the reagents. The yield of the product is typically high, and the compound can be purified by recrystallization.
科学的研究の応用
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used in various scientific research applications, including as a tool to study the function of ion channels. It has been shown to modulate the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the detection of cold temperatures and pain sensation. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been used to study the function of other ion channels, such as the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-4-2-3-5-14(13)23-10-15(21)20-12-8-6-11(7-9-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDZUDNWPUAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)


![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)
![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)




![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)